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Compound of Interest

(S)-1-(4-Fluoro-3-
Compound Name:
methoxyphenyl)ethanamine

Cat. No.: B591950

An In-depth Technical Guide to (S)-1-(4-Fluoro-3-
methoxyphenyl)ethanamine

This technical guide provides a comprehensive overview of the physical, chemical, and
synthetic aspects of (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine, a chiral amine with
potential applications in pharmaceutical research and development. This document is intended
for researchers, scientists, and drug development professionals.

Chemical Identity and Properties

(S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine is a chiral organic compound. Its
hydrochloride salt is also a common form for handling and storage.

Table 1: Physical and Chemical Properties of 1-(4-Fluoro-3-methoxyphenyl)ethanamine and its
(S)-enantiomer hydrochloride salt.
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Property Value Source
) (S)-1-(4-Fluoro-3-
Chemical Name _ N/A
methoxyphenyl)ethanamine
CAS Number 333753-64-3 (for racemate) [1]
CAS Number ((S)-enantiomer
2089389-09-1 [2]
HCI salt)
Molecular Formula CoH12FNO [1]
Molecular Weight 169.20 g/mol [3]
White to off-white powder or
Appearance N/A

crystals (for HCI salt)

Table 2: Computed Physicochemical Properties for 1-(3-Fluoro-4-methoxyphenyl)ethanamine

(Isomer).

Note: Experimental data for the target compound is limited. The following are computed

properties for a closely related isomer and should be used as an estimation.

Property Value
XLogP3-AA 1.3
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 2

Exact Mass

169.090292168 Da

Monoisotopic Mass

169.090292168 Da

Topological Polar Surface Area

35.3 A2

Spectroscopic Data
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While specific spectra for (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine are not publicly
available, commercial suppliers indicate the availability of *H NMR, 3C NMR, IR, and mass
spectrometry data for the hydrochloride salt.[2] Researchers are advised to acquire the
compound from a commercial source to obtain these analytical data.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of (S)-1-(4-Fluoro-3-
methoxyphenyl)ethanamine is not readily available in the public domain. However, based on
established methods for the synthesis of analogous chiral amines, a potential synthetic route
can be proposed. One common and effective method is the asymmetric reduction of a
corresponding ketone precursor.

Proposed Experimental Protocol: Asymmetric Transfer Hydrogenation of 4-Fluoro-3-
methoxyacetophenone

This protocol is a hypothetical adaptation based on similar transformations and should be
optimized for the specific substrate.

Step 1: Synthesis of 1-(4-Fluoro-3-methoxyphenyl)ethanone (the ketone precursor).
This can be achieved via Friedel-Crafts acylation of 1-fluoro-2-methoxybenzene.

o Materials: 1-fluoro-2-methoxybenzene, acetyl chloride, aluminum chloride (AICI3),
dichloromethane (DCM).

e Procedure:

[¢]

Dissolve 1-fluoro-2-methoxybenzene in dry DCM and cool the solution to 0 °C in an ice
bath.

o

Slowly add anhydrous AICIs to the stirred solution.

o

Add acetyl chloride dropwise to the reaction mixture.

o

Allow the reaction to warm to room temperature and stir for several hours until completion
(monitored by TLC).
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o Quench the reaction by carefully pouring it into a mixture of ice and concentrated HCI.

o Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

o Purify the crude product by column chromatography or distillation to yield 1-(4-fluoro-3-
methoxyphenyl)ethanone.

Step 2: Asymmetric Transfer Hydrogenation to (S)-1-(4-Fluoro-3-
methoxyphenyl)ethanamine.

o Materials: 1-(4-fluoro-3-methoxyphenyl)ethanone, a chiral ruthenium or rhodium catalyst
(e.g., (S,S)-Ts-DENEB™), a hydrogen source (e.g., formic acid/triethylamine mixture or
isopropanol), and a suitable solvent (e.g., methanol, dichloromethane).

e Procedure:

o In an inert atmosphere (e.g., under argon or nitrogen), dissolve the ketone precursor and
the chiral catalyst in the chosen solvent.

o Add the hydrogen source to the reaction mixture.

o Heat the reaction to a suitable temperature (e.g., 40-60 °C) and stir for a specified time
(typically 12-24 hours), monitoring the progress by TLC or GC.

o Upon completion, cool the reaction mixture and remove the solvent under reduced
pressure.

o Dissolve the residue in an appropriate solvent (e.g., ethyl acetate) and wash with a basic
solution (e.g., saturated sodium bicarbonate) to remove the formic acid and any acidic
byproducts.

o Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

o The resulting crude (S)-1-(4-fluoro-3-methoxyphenyl)ethanamine can be purified by
column chromatography. The enantiomeric excess should be determined by chiral HPLC.
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Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the specific biological activity or
associated signaling pathways for (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine. Chiral
amines are common intermediates in the synthesis of biologically active molecules. Further
research is required to determine the pharmacological profile of this compound.

Visualizations

As no specific signaling pathway or biological workflow has been identified for (S)-1-(4-Fluoro-
3-methoxyphenyl)ethanamine, the following diagram illustrates a potential synthetic workflow

for its preparation.
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1-Fluoro-2-methoxybenzene Acetyl Chloride

Friedel-Crafts Acylation
(AICI3, DCM)

1-(4-Fluoro-3-methoxyphenyl)ethanone

Step 1: Ketone Synthesis

1-(4-Fluoro-3-methoxyphenyl)ethanone

(S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine

Step 2: Asymmetric Reduction

Figure 1: Proposed Synthetic Workflow for (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine

Click to download full resolution via product page

Caption: Figure 1: Proposed Synthetic Workflow for (S)-1-(4-Fluoro-3-
methoxyphenyl)ethanamine

Safety and Handling
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Based on safety data for related compounds, (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine
and its salts should be handled with care. It is likely to be harmful if swallowed and may cause
skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves,
safety glasses, and a lab coat, should be worn when handling this chemical. Work should be
conducted in a well-ventilated fume hood. For detailed safety information, consult the material
safety data sheet (MSDS) from the supplier.

Conclusion

(S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine is a chiral building block with potential for use
in the synthesis of more complex molecules, particularly in the pharmaceutical industry. While
detailed experimental data for this specific compound is sparse in publicly accessible literature,
this guide provides an overview of its known properties and a plausible synthetic approach
based on established chemical principles. Further research is warranted to fully characterize
this compound and explore its potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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